3'-Chloropropiophenone

Beschreibung

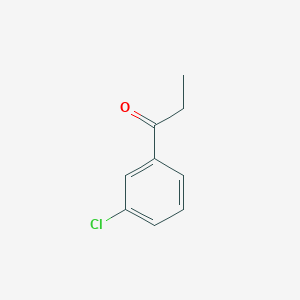

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQWGFUFROKIJBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049277 | |

| Record name | 3'-Chloropropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34841-35-5 | |

| Record name | 1-(3-Chlorophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34841-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Chloropropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034841355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Chloropropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-chloropropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3'-CHLOROPROPIOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2697RI8Z48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3'-Chloropropiophenone (CAS: 34841-35-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Chloropropiophenone, with the CAS number 34841-35-5, is a chlorinated aromatic ketone that serves as a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2][3] Its structural features, particularly the reactive carbonyl group and the chlorinated phenyl ring, make it a versatile building block in medicinal chemistry and organic synthesis.[1][3] This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and applications of 3'-Chloropropiophenone, with a focus on its role in drug development.

Physicochemical Properties

3'-Chloropropiophenone is a white to light yellow crystalline solid at room temperature.[4][5] It is soluble in organic solvents such as methanol, ethanol, ether, chloroform, and acetic acid, but insoluble in water.[6] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 34841-35-5 | [4] |

| Molecular Formula | C₉H₉ClO | [4][7] |

| Molecular Weight | 168.62 g/mol | [4][7] |

| Appearance | White to light yellow crystalline solid | [4] |

| Melting Point | 45-50 °C | [4][7] |

| Boiling Point | 124 °C @ 14 mmHg | [4][5] |

| 113-115 °C @ 4 mmHg | [7] | |

| Density | ~1.11-1.15 g/cm³ | [4][6] |

| Solubility | Soluble in methanol, ethanol, ether, chloroform, acetic acid; Insoluble in water | [6] |

| Flash Point | > 110 °C (> 230 °F) | [4][7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 3'-Chloropropiophenone. Key spectral data are summarized below.

| Spectrum Type | Key Peaks/Signals | Reference |

| ¹H NMR (in CDCl₃) | δ (ppm): 7.92 (s, 1H), 7.85 (d, 1H), 7.50 (d, 1H), 7.40 (t, 1H), 2.97 (q, 2H), 1.22 (t, 3H) | [8] |

| IR (KBr disc) | Characteristic peaks for C=O stretching and C-Cl stretching. | [9][10] |

| Mass Spectrometry (EI) | m/z: 168 (M+), 139, 111, 141 | [11][12] |

Synthesis of 3'-Chloropropiophenone

Several synthetic routes to 3'-Chloropropiophenone have been reported. Two common methods are detailed below.

Experimental Protocol 1: Friedel-Crafts Acylation of Chlorobenzene (B131634)

This method involves the reaction of chlorobenzene with propionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride.

Materials:

-

Chlorobenzene

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Suspend anhydrous aluminum chloride in dry dichloromethane in a reaction vessel equipped with a stirrer and cooled to 0°C.

-

Slowly add a solution of propionyl chloride in dichloromethane to the suspension while maintaining the temperature at 0°C.

-

To this mixture, add a solution of chlorobenzene in dichloromethane dropwise at 0°C.

-

After the addition is complete, continue stirring the reaction mixture at 0°C for 2 hours, and then allow it to stir at room temperature for 12 hours.

-

Pour the reaction mixture onto a mixture of ice and concentrated hydrochloric acid to quench the reaction.

-

Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Combine the organic extracts and wash them twice with water.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product as an off-white solid.

-

Recrystallize the crude product from pentane to yield pure 3'-Chloropropiophenone.[13][14]

Experimental Protocol 2: Grignard Reaction with 3-Chlorobenzonitrile (B1581422)

This synthesis involves the reaction of a Grignard reagent, ethylmagnesium bromide, with 3-chlorobenzonitrile.[15][16][17]

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Dry diethyl ether or tetrahydrofuran (B95107) (THF)

-

3-Chlorobenzonitrile

-

Hydrochloric acid (6N)

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

In a three-necked flask equipped with a condenser, dropping funnel, and magnetic stirrer, place magnesium turnings and a small crystal of iodine in dry diethyl ether under a nitrogen atmosphere.

-

Slowly add a solution of ethyl bromide in dry diethyl ether to initiate the formation of the Grignard reagent (ethylmagnesium bromide). The mixture is typically heated under reflux to ensure complete reaction.[16][17]

-

After the Grignard reagent is formed, cool the mixture to room temperature.

-

Slowly add a solution of 3-chlorobenzonitrile in dry diethyl ether to the Grignard reagent. A precipitate will form.[16][17]

-

Stir the reaction mixture overnight at room temperature.

-

Cool the reaction mixture in an ice bath and hydrolyze it by the slow addition of 6N hydrochloric acid until the solution is acidic.[16][17]

-

Extract the mixture with ethyl acetate.

-

Wash the organic extract twice with water, dry it over anhydrous sodium sulfate, and concentrate it on a rotary evaporator to obtain the crude product.[16][17]

-

The crude product can be further purified by vacuum distillation or recrystallization to yield 3'-Chloropropiophenone.[16][17]

Caption: Synthetic pathways for 3'-Chloropropiophenone.

Applications in Drug Development

3'-Chloropropiophenone is a crucial intermediate in the synthesis of several important pharmaceuticals. Its chemical structure allows for further modifications to build more complex molecules with therapeutic properties.

Key Pharmaceutical Applications:

-

Bupropion (B1668061): An antidepressant and smoking cessation aid.[1][2] The synthesis of bupropion involves the α-bromination of 3'-chloropropiophenone followed by reaction with tert-butylamine.[18]

-

Dapoxetine: A short-acting selective serotonin (B10506) reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[2][6] The synthesis involves the asymmetric reduction of 3'-chloropropiophenone to the corresponding alcohol, which is a key chiral intermediate.[6]

-

Maraviroc: An antiretroviral drug used in the treatment of HIV infection. 3'-Chloropropiophenone is a precursor in the multi-step synthesis of this complex molecule.[2][15]

Caption: Role of 3'-Chloropropiophenone in API synthesis.

Safety and Handling

3'-Chloropropiophenone is an irritant to the eyes, respiratory system, and skin.[19] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[7] It should be used in a well-ventilated area or a fume hood.[7] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[20]

Conclusion

3'-Chloropropiophenone is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry. Its well-defined physicochemical properties and established synthetic routes make it a reliable starting material for the production of several life-saving drugs. This guide provides essential technical information for researchers and professionals involved in organic synthesis and drug development, highlighting the critical role of 3'-Chloropropiophenone in advancing medicinal chemistry.

References

- 1. nbinno.com [nbinno.com]

- 2. zhishangchemical.com [zhishangchemical.com]

- 3. 3'-Chloropropiophenone (1-(3-Chlorophenyl)-1-propanone) Online | 3'-Chloropropiophenone (1-(3-Chlorophenyl)-1-propanone) Manufacturer and Suppliers [scimplify.com]

- 4. lookchem.com [lookchem.com]

- 5. 3'-Chloropropiophenone | 34841-35-5 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. cochise.edu [cochise.edu]

- 8. 3'-Chloropropiophenone(34841-35-5) 1H NMR spectrum [chemicalbook.com]

- 9. 1-Propanone, 3-chloro-1-phenyl- [webbook.nist.gov]

- 10. 3-Chloropropiophenone(936-59-4) IR Spectrum [chemicalbook.com]

- 11. 3'-Chloropropiophenone | C9H9ClO | CID 587128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3'-Chloropropiophenone(34841-35-5) IR Spectrum [chemicalbook.com]

- 13. iucrdata.iucr.org [iucrdata.iucr.org]

- 14. 3-Chloropropiophenone - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 3'-Chloropropiophenone synthesis - chemicalbook [chemicalbook.com]

- 16. prepchem.com [prepchem.com]

- 17. 3'-Chloropropiophenone | 34841-35-5 [amp.chemicalbook.com]

- 18. Novel Process For The Preparation Of 3' Chloropropiophenone [quickcompany.in]

- 19. fishersci.com [fishersci.com]

- 20. 3-Chloropropiophenone | 936-59-4 [chemicalbook.com]

3'-Chloropropiophenone chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3'-Chloropropiophenone, a key intermediate in the synthesis of various pharmaceutical compounds. The document details its chemical structure, IUPAC nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis.

Chemical Structure and IUPAC Name

3'-Chloropropiophenone is an aromatic ketone with a chlorine substituent on the phenyl ring.

IUPAC Name: 1-(3-chlorophenyl)propan-1-one[1][2]

Chemical Structure:

The structure consists of a propiophenone (B1677668) core, which is a three-carbon chain attached to a benzene (B151609) ring via a carbonyl group. The chlorine atom is substituted at the meta-position (position 3) of the phenyl ring.

A logical diagram illustrating the relationship of 3'-Chloropropiophenone as a precursor to active pharmaceutical ingredients is provided below.

Physicochemical Properties

A summary of the key quantitative data for 3'-Chloropropiophenone is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₉H₉ClO | [1][2] |

| Molecular Weight | 168.62 g/mol | [1][2] |

| CAS Number | 34841-35-5 | [1][2] |

| Appearance | White to light yellow crystalline solid | [3] |

| Melting Point | 45-47 °C (lit.) | [3] |

| Boiling Point | 124 °C at 14 mmHg (lit.) | [3] |

| Solubility | Soluble in methanol | [3] |

Experimental Protocols for Synthesis

Several methods for the synthesis of 3'-Chloropropiophenone have been reported. Below are detailed protocols for two common approaches.

3.1. Synthesis via Grignard Reaction

This protocol describes the synthesis of 3'-chloropropiophenone starting from magnesium turnings and ethyl bromide to form a Grignard reagent, which then reacts with 3-chlorobenzonitrile (B1581422).[4][5]

Materials:

-

Magnesium turnings (4.86 g, 0.2 mol)

-

Dry diethyl ether (100 ml total)

-

Iodine (a single grain)

-

Ethyl bromide (21.8 g, 0.2 mol)

-

3-Chlorobenzonitrile (16.51 g, 0.12 mol)

-

6N Hydrochloric acid

-

Ethyl acetate

-

Water

Procedure:

-

In a one-liter three-necked round-bottomed flask equipped with a condenser, a calcium chloride drying tube, a pressure-equalizing funnel, and a magnetic stirrer, place the magnesium turnings, 30 ml of dry diethyl ether, and a grain of iodine.

-

Purge the flask with nitrogen.

-

Add a solution of ethyl bromide in 30 ml of dry diethyl ether. Heat the mixture under reflux for one hour and then allow it to cool.

-

At ambient temperature, add a solution of 3-chlorobenzonitrile in 70 ml of dry diethyl ether.

-

Stir the mixture overnight at ambient temperature, during which a copious precipitate will form.

-

Cool the mixture in an ice bath and hydrolyze by the slow addition of 50 ml of water, followed by approximately 100 ml of 6N hydrochloric acid until the pH is acidic.

-

Stir the mixture for one and a half hours and then extract with ethyl acetate.

-

Wash the organic extract twice with water, dry it, and concentrate it on a rotary evaporator to yield an orange oil.

-

Concentrate the oil in vacuo to obtain ochre crystals of 3'-chloropropiophenone.

3.2. Synthesis via Friedel-Crafts Acylation

This method involves the reaction of propiophenone with chlorine gas using aluminum trichloride (B1173362) as a catalyst.[6]

Materials:

-

Propiophenone

-

Chlorine gas (Cl₂)

-

Aluminum trichloride (catalyst)

-

1,2-Dichloroethane (B1671644) (solvent)

Procedure:

-

Dissolve propiophenone in 1,2-dichloroethane in a reaction vessel.

-

Add aluminum trichloride as the catalyst.

-

Introduce chlorine gas into the mixture to initiate the chlorination reaction.

-

After the reaction is complete, perform a low-temperature hydrolysis.

-

Wash the resulting mixture with water and allow the layers to separate.

-

Perform reduced-pressure distillation to obtain the crude product.

-

Rectify the crude product to obtain purified 3'-chloropropiophenone.

The workflow for the Friedel-Crafts acylation synthesis is visualized in the following diagram.

Applications in Drug Development

3'-Chloropropiophenone is a crucial building block in the synthesis of several active pharmaceutical ingredients.[5] Its chemical structure allows for further modifications to create more complex molecules with therapeutic properties. It is a key intermediate in the production of drugs such as:

-

Bupropion Hydrochloride: An antidepressant and smoking cessation aid.

-

Dapoxetine: A selective serotonin (B10506) reuptake inhibitor used for the treatment of premature ejaculation.

-

Maraviroc: An antiretroviral drug used in the treatment of HIV infection.

References

- 1. 3'-Chloropropiophenone | C9H9ClO | CID 587128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3'-Chloropropiophenone, 98% | Fisher Scientific [fishersci.ca]

- 3. 3'-Chloropropiophenone | 34841-35-5 [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. 3'-Chloropropiophenone synthesis - chemicalbook [chemicalbook.com]

- 6. CN1785952A - Method for preparing 3' -chloropropiophenone - Google Patents [patents.google.com]

An In-Depth Technical Guide to 3'-Chloropropiophenone

This guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed information on the physicochemical properties and synthetic applications of 3'-Chloropropiophenone.

Core Molecular Data

3'-Chloropropiophenone, a ketone derivative, is a significant intermediate in the synthesis of various pharmaceutical compounds. Its fundamental molecular attributes are summarized below.

| Property | Value | Source |

| Molecular Formula | C9H9ClO | [1][2] |

| Molecular Weight | 168.62 g/mol | [1][2][3] |

| IUPAC Name | 1-(3-chlorophenyl)propan-1-one | [1][2] |

| CAS Number | 34841-35-5 | [1] |

| Appearance | White to light yellow crystalline solid | [4] |

| Melting Point | 45-47 °C | [4] |

| Boiling Point | 124 °C at 14 mmHg | [4] |

Synthetic Protocols and Applications

3'-Chloropropiophenone is a versatile precursor in organic synthesis, notably in the production of antidepressant medications. A key application is in the synthesis of Dapoxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI).

Experimental Protocol: Synthesis of Dapoxetine Hydrochloride from 3'-Chloropropiophenone

The synthesis of Dapoxetine hydrochloride from 3'-Chloropropiophenone involves a multi-step process.[5] The total yield for this process is reported to be 39.9%.[5] The structure of the resulting Dapoxetine hydrochloride can be confirmed using 1H NMR and Mass Spectrometry analysis.[5]

Step 1: Asymmetric Reduction

-

Objective: To produce the chiral intermediate (S)-3-chloro-1-phenyl-1-propanol.

-

Methodology: 3'-Chloropropiophenone undergoes asymmetric reduction. This can be achieved through either chemical catalysis or biocatalysis.[5] Biocatalysis is often preferred due to its numerous advantages.[5]

Step 2: Alkylation

-

Objective: To introduce the naphthyloxy moiety.

-

Methodology: The hydroxyl group of (S)-3-chloro-1-phenyl-1-propanol is alkylated.

Step 3: O-Mesylation

-

Objective: To form a good leaving group for the subsequent nucleophilic substitution.

-

Methodology: The hydroxyl group is converted to a mesylate.

Step 4: SN2 Dimethylamine Reaction

-

Objective: To introduce the dimethylamino group.

-

Methodology: The mesylate undergoes a nucleophilic substitution (SN2) reaction with dimethylamine.

Step 5: Salt Formation

-

Objective: To convert the final product into its hydrochloride salt for improved stability and solubility.

-

Methodology: The synthesized Dapoxetine is treated with hydrochloric acid to form Dapoxetine hydrochloride.

Visualized Synthetic Pathway

The following diagram illustrates the synthetic workflow from 3'-Chloropropiophenone to Dapoxetine hydrochloride.

Caption: Synthetic pathway of Dapoxetine Hydrochloride from 3'-Chloropropiophenone.

References

- 1. 3'-Chloropropiophenone, 98% | Fisher Scientific [fishersci.ca]

- 2. 3'-Chloropropiophenone | C9H9ClO | CID 587128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-クロロプロピオフェノン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3'-Chloropropiophenone | 34841-35-5 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Physical Properties of 3'-Chloropropiophenone

This guide provides a comprehensive overview of the key physical properties of 3'-Chloropropiophenone, specifically its melting and boiling points. It is intended for researchers, scientists, and professionals in the field of drug development who require precise and reliable data for their work. This document includes tabulated physical data, detailed experimental protocols for property determination, and a logical workflow for physical property analysis.

Physical Properties of 3'-Chloropropiophenone

3'-Chloropropiophenone, also known as 1-(3-chlorophenyl)propan-1-one, is a chemical intermediate with applications in the synthesis of various organic compounds.[1][2] Accurate knowledge of its physical properties is essential for its handling, purification, and use in chemical reactions.

Data Presentation

The following table summarizes the reported melting and boiling points for 3'-Chloropropiophenone. It is important to note that boiling points are pressure-dependent, and the values are reported at specific reduced pressures.

| Physical Property | Value | Conditions | Reference |

| Melting Point | 45-47 °C | (lit.) | [1] |

| 47 °C | [3] | ||

| 43-47 °C | [2] | ||

| 48-50 °C | [4] | ||

| Boiling Point | 124 °C | at 14 mmHg (lit.) | [1][2] |

| 113-115 °C | at 4 mmHg | [4] |

Note: Variations in reported values can be attributed to differences in experimental methods and sample purity.

Experimental Protocols

The determination of melting and boiling points is a fundamental procedure in chemical analysis for compound identification and purity assessment.[5][6]

2.1. Melting Point Determination (Capillary Method)

The capillary method is a common and reliable technique for determining the melting point of a solid organic compound.[7] A small, finely powdered sample is heated in a capillary tube, and the temperature range over which the substance melts is observed.[6]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Fisher-Johns) or Thiele tube setup[5][6]

-

Capillary tubes (sealed at one end)[8]

-

Thermometer

-

Mortar and pestle (for grinding the sample)

Procedure:

-

Sample Preparation: Ensure the 3'-Chloropropiophenone sample is pure and completely dry, as impurities can depress and broaden the melting range.[5][8] Grind the crystalline solid into a fine powder.

-

Loading the Capillary Tube: Pack the dry powder into the open end of a capillary tube to a height of 2-3 mm.[8] This is achieved by tapping the sealed end of the tube on a hard surface to compact the sample at the bottom.[8]

-

Measurement:

-

Place the capillary tube in the heating block of the melting point apparatus.[8]

-

Heat the sample rapidly to a temperature about 15-20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[6]

-

Record the temperature at which the first liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point of the sample.[6]

-

2.2. Boiling Point Determination (Thiele Tube Method)

For determining the boiling point of a liquid, especially for small sample quantities, the Thiele tube method is highly effective.[9] This method relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[10]

Apparatus:

-

Thiele tube

-

Heat-resistant oil (e.g., mineral oil)

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Bunsen burner or other heat source

-

Stand and clamp

Procedure:

-

Sample Preparation: Place a few milliliters of the liquid 3'-Chloropropiophenone into a small test tube.

-

Assembly:

-

Place a capillary tube, with its sealed end facing up, into the test tube containing the sample.[10]

-

Attach the test tube to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[10]

-

Suspend the entire assembly in a Thiele tube filled with oil, making sure the sample is immersed but the open end of the test tube is above the oil level.[9]

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube.[10] The shape of the tube promotes convection currents, ensuring uniform heating of the oil.[10]

-

As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.[9][10] This indicates that the liquid's vapor has displaced all the air.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[10] Record this temperature.

-

It is crucial to also record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

-

Workflow for Physical Property Determination

The following diagram illustrates a standardized workflow for the determination and verification of the physical properties of a chemical substance like 3'-Chloropropiophenone.

References

- 1. 3'-Chloropropiophenone | 34841-35-5 [chemicalbook.com]

- 2. 3'-Chloropropiophenone, 98% | Fisher Scientific [fishersci.ca]

- 3. 3'-Chloropropiophenone | 34841-35-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. cochise.edu [cochise.edu]

- 5. Determination of Melting Point [wiredchemist.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. westlab.com [westlab.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

A Comprehensive Technical Guide to the Solubility of 3'-Chloropropiophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility characteristics of 3'-Chloropropiophenone in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications where 3'-Chloropropiophenone is utilized as a key intermediate.

Core Data Presentation: Solubility Profile

Table 1: Qualitative Solubility of 3'-Chloropropiophenone in Various Solvents

| Solvent | Chemical Formula | Polarity | Solubility | Reference(s) |

| Methanol | CH₃OH | Polar Protic | Soluble | [1][2] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | [3] |

| Acetone | C₃H₆O | Polar Aprotic | Soluble | [3] |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble | [4] |

| Dichloromethane (MDC) | CH₂Cl₂ | Polar Aprotic | Soluble | [4] |

| Toluene | C₇H₈ | Nonpolar | Soluble in hot toluene | [5] |

| Pentane | C₅H₁₂ | Nonpolar | Slightly Soluble | Inferred from recrystallization procedures. |

| Water | H₂O | Polar Protic | Insoluble | [3][5][6] |

Experimental Protocols for Solubility Determination

To facilitate further research and provide standardized methods for quantitative solubility determination, two common and reliable experimental protocols are detailed below: the Gravimetric Method and the UV/Vis Spectrophotometry Method.

Gravimetric Method for Solubility Determination

This method directly measures the mass of the solute that can dissolve in a specific amount of solvent to form a saturated solution at a given temperature.

Materials:

-

3'-Chloropropiophenone (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with airtight caps

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or beakers

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 3'-Chloropropiophenone to a known volume or mass of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.

-

Immediately filter the solution through a chemically compatible syringe filter into a pre-weighed evaporation dish. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the evaporation dish containing the filtrate to determine the mass of the solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a drying oven set to a temperature below the boiling point of the solvent and the melting point of 3'-Chloropropiophenone can be used.

-

Once the solvent is fully evaporated, place the dish in a vacuum desiccator to remove any residual solvent until a constant mass is achieved.

-

Weigh the evaporation dish with the dried solute.

-

-

Calculation of Solubility:

-

Mass of the solute (m_solute): (Mass of dish + solute) - (Mass of empty dish)

-

Mass of the solvent (m_solvent): (Mass of dish + solution) - (Mass of dish + solute)

-

Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100

-

UV/Vis Spectrophotometry Method for Solubility Determination

This method is suitable for compounds that have a chromophore and absorb light in the UV/Vis spectrum. It is a sensitive method that requires smaller amounts of material.

Materials:

-

3'-Chloropropiophenone (high purity)

-

Selected organic solvent (UV-grade)

-

UV/Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatic shaker or water bath

-

Centrifuge or filtration system

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of 3'-Chloropropiophenone of a known concentration in the chosen solvent.

-

Perform a series of dilutions to prepare a set of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for 3'-Chloropropiophenone.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation of a Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution of 3'-Chloropropiophenone at the desired temperature.

-

-

Sample Preparation and Analysis:

-

After reaching equilibrium, centrifuge the saturated solution at the experimental temperature to pellet the excess solid.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λ_max.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Express the solubility in the desired units (e.g., g/L or mol/L).

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the gravimetric determination of 3'-Chloropropiophenone solubility.

References

- 1. 3'-Chloropropiophenone | 34841-35-5 [chemicalbook.com]

- 2. 3-chloropropiophenone - Cas No: 34841-35-5, Molecular Weight: 168.62 G/mol, Purity >98% - White To Light Yellow Powder, Organic Chemical Intermediate For Pharmaceutical Use, Soluble In Methanol, Room Temperature Storage at Best Price in Jaipur | Ons Pharmaceutical [tradeindia.com]

- 3. 3-chloropropiophenone, 3'-Chloropropiophenone 99% 100g - SYNTHETIKA [synthetikaeu.com]

- 4. 3'-Chloropropiophenone (1-(3-Chlorophenyl)-1-propanone) Online | 3'-Chloropropiophenone (1-(3-Chlorophenyl)-1-propanone) Manufacturer and Suppliers [scimplify.com]

- 5. 3'-Chloropropiophenone, 98% | Fisher Scientific [fishersci.ca]

- 6. 3-Chloropropiophenone CAS#: 936-59-4 [m.chemicalbook.com]

Navigating the Spectral Landscape of 3'-Chloropropiophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for 3'-Chloropropiophenone (CAS No. 34841-35-5), a key intermediate in the synthesis of various pharmaceuticals. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed spectral data, experimental protocols, and visual workflows to facilitate its use in complex synthetic pathways.

¹H NMR and ¹³C NMR Spectral Data

The structural elucidation of 3'-Chloropropiophenone is critically dependent on ¹H and ¹³C NMR spectroscopy. The following tables summarize the quantitative NMR data for this compound. The ¹H NMR data is based on experimental findings, while the ¹³C NMR data is predicted, as a definitive, publicly accessible experimental spectrum with assignments could not be located in the searched databases.

Table 1: ¹H NMR Spectral Data of 3'-Chloropropiophenone

| Protons (H) | Chemical Shift (δ) [ppm] | Multiplicity |

| H-2', H-6' | 7.92 | m |

| H-4' | 7.85 | m |

| H-5' | 7.50 | m |

| CH₂ | 2.97 | q |

| CH₃ | 1.22 | t |

Solvent: CDCl₃. Data sourced from publicly available spectra.

Table 2: Predicted ¹³C NMR Spectral Data of 3'-Chloropropiophenone

| Carbon (C) | Predicted Chemical Shift (δ) [ppm] |

| C=O | 199.5 |

| C-1' | 138.2 |

| C-3' | 134.8 |

| C-5' | 133.0 |

| C-6' | 129.9 |

| C-4' | 128.2 |

| C-2' | 126.2 |

| CH₂ | 31.8 |

| CH₃ | 8.5 |

Note: These values are predicted and should be used as a reference. Experimental verification is recommended.

Experimental Protocols for NMR Spectroscopy

The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a solid organic compound such as 3'-Chloropropiophenone.

1. Sample Preparation:

-

Massing: Accurately weigh 10-20 mg of 3'-Chloropropiophenone.

-

Dissolution: Transfer the solid into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Homogenization: Vortex the tube until the sample is completely dissolved. If necessary, gentle warming in a water bath can be applied.

-

Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to prevent magnetic field distortions.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the solution for chemical shift calibration (δ = 0.00 ppm).

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

-

Tuning and Matching: Tune and match the probe for the desired nucleus (¹H or ¹³C) to ensure optimal sensitivity and pulse delivery.

-

Locking: Lock the spectrometer on the deuterium (B1214612) signal of the solvent to compensate for any magnetic field drift during the experiment.

-

Shimming: Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks. This is a critical step for obtaining high-resolution spectra.

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Pulse Angle: 30 degrees.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 128 or more, as the ¹³C nucleus is significantly less sensitive than the ¹H nucleus.

-

3. Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.

-

Integration: For ¹H NMR, integrate the area under each peak to determine the relative ratio of protons.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks.

Visualizing the Molecular Structure and Experimental Workflow

To aid in the understanding of the spectral data and the experimental process, the following diagrams have been generated.

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 3'-Chloropropiophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analysis of 3'-Chloropropiophenone using Fourier-Transform Infrared (FT-IR) spectroscopy and Mass Spectrometry (MS). It includes detailed experimental protocols, data presentation in tabular format, and logical workflow diagrams to facilitate understanding and replication.

Introduction to 3'-Chloropropiophenone

3'-Chloropropiophenone (C₉H₉ClO) is an aromatic ketone that serves as a key intermediate in the synthesis of various pharmaceuticals and organic compounds.[1] Its chemical structure consists of a propiophenone (B1677668) skeleton substituted with a chlorine atom at the meta-position of the phenyl ring. Accurate analytical characterization of this compound is crucial for quality control, reaction monitoring, and regulatory compliance in drug development and chemical manufacturing.

Chemical Structure:

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of 3'-Chloropropiophenone reveals characteristic absorption bands corresponding to its aromatic ring, carbonyl group, and carbon-chlorine bond.

Experimental Protocol: FT-IR Analysis

A standard protocol for obtaining the FT-IR spectrum of 3'-Chloropropiophenone is as follows:

-

Sample Preparation:

-

KBr Pellet Method: Grind a small amount of solid 3'-Chloropropiophenone (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Thin Film Method (for melt): Gently heat the solid sample until it melts. Place a small drop of the molten sample between two KBr plates and press them together to form a thin film.[2]

-

-

Instrument Parameters:

-

Spectrometer: A Fourier-Transform Infrared Spectrometer.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample compartment (or a pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

-

Data Acquisition and Processing:

-

Acquire the spectrum and process the data using the instrument's software. This may include baseline correction and peak picking.

-

FT-IR Data Presentation

The following table summarizes the characteristic FT-IR absorption bands for 3'-Chloropropiophenone.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Medium | Aromatic C-H Stretch |

| ~2980 | Medium | Aliphatic C-H Stretch |

| ~1685 | Strong | C=O (Carbonyl) Stretch of an aromatic ketone[3] |

| ~1590, ~1475 | Medium-Strong | C=C Aromatic Ring Stretch |

| ~1220 | Medium | C-C(=O)-C Stretch and bending |

| ~780 | Strong | C-Cl Stretch |

| ~680 | Strong | Aromatic C-H Out-of-plane Bending (meta-disubstituted) |

FT-IR Analysis Workflow

Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

A general protocol for the mass spectrometric analysis of 3'-Chloropropiophenone is as follows:

-

Sample Introduction:

-

Direct Infusion: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) and introduce it directly into the ion source via a syringe pump.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve the sample in a volatile solvent and inject it into a gas chromatograph for separation before introduction into the mass spectrometer. This is a common method for analyzing volatile and semi-volatile compounds.[4]

-

-

Ionization:

-

Electron Ionization (EI): This is a hard ionization technique that causes extensive fragmentation, providing a detailed fragmentation pattern. It is commonly used in GC-MS.

-

-

Mass Analyzer:

-

Quadrupole Analyzer: This type of analyzer is commonly used for routine analysis.

-

-

Instrument Parameters:

-

Ionization Energy: 70 eV (for EI).

-

Mass Range: m/z 40-400.

-

Scan Speed: Dependent on the specific instrument and application.

-

Mass Spectrometry Data Presentation

The electron ionization mass spectrum of 3'-Chloropropiophenone is characterized by a molecular ion peak and several fragment ions. The table below summarizes the major ions observed.

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Proposed Fragment Ion Structure |

| 168/170 | Moderate | [C₉H₉ClO]⁺˙ (Molecular ion with isotopic peak for ³⁷Cl) |

| 139/141 | High | [ClC₆H₄CO]⁺ (Loss of C₂H₅ radical) |

| 111/113 | High | [ClC₆H₄]⁺ (Loss of CO) |

| 105 | Very High | [C₆H₅CO]⁺ (Loss of CH₂CH₂Cl radical) |

| 77 | High | [C₆H₅]⁺ (Loss of CO) |

Note: The presence of chlorine results in characteristic isotopic patterns (M+2) with an intensity ratio of approximately 3:1 for ³⁵Cl and ³⁷Cl.

Mass Spectrometry Fragmentation and Analysis Workflow

Summary and Conclusion

The combined application of FT-IR spectroscopy and mass spectrometry provides a robust and reliable means for the characterization of 3'-Chloropropiophenone. FT-IR is invaluable for the rapid identification of key functional groups, confirming the presence of the aromatic ketone and chloro-substituent. Mass spectrometry complements this by providing the molecular weight and a detailed fragmentation pattern, which further confirms the structure of the molecule. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and professionals involved in the synthesis, quality control, and analysis of this important chemical intermediate.

References

An In-depth Technical Guide to the Crystal Structure of 3-Chloropropiophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure and bonding parameters of 3-chloropropiophenone (B135402) (also known as 3-chloro-1-phenylpropan-1-one). The information is based on crystallographic data deposited in the Cambridge Structural Database (CSDC) under the reference number 1501322. It is important to note that while the topic refers to 3'-chloropropiophenone, the available crystallographic data corresponds to 3-chloropropiophenone.

Crystal Structure and Molecular Geometry

3-Chloropropiophenone (C₉H₉ClO) crystallizes in the monoclinic system with the space group P2₁/c.[1] The molecule is nearly planar, with only slight deviations of the oxygen and chlorine atoms from the plane defined by the non-hydrogen atoms. The torsion angles within the alkyl side chain are minimal, indicating a relatively rigid conformation in the crystalline state.[1][2][3][4][5] The crystal packing is characterized by stacks of molecules along the c-axis, with no significant hydrogen bonding observed.[1][2][3][4]

The unit cell parameters and other crystallographic data for 3-chloropropiophenone are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₉H₉ClO |

| Molecular Weight | 168.61 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 5.4485 (13) Å |

| b | 20.347 (5) Å |

| c | 7.4860 (17) Å |

| β | 102.123 (4)° |

| Volume | 811.4 (3) ų |

| Z | 4 |

| Temperature | 150 K |

| Radiation Type | Mo Kα |

| CCDC Reference | 1501322 |

Key bond lengths within the 3-chloropropiophenone molecule are provided below. All bond lengths are reported to be within the expected ranges.[1][3]

| Bond | Length (Å) |

| C=O | 1.2158 (18) |

| C3-C4 | 1.491 (2) |

| C8-C9 | 1.388 (2) |

| C4-C9 | 1.393 (2) |

The following table summarizes significant bond angles in the 3-chloropropiophenone structure, which define its molecular geometry.

| Angle | Value (°) |

| C2-C1-Cl1 | 110.12 (11) |

| O1-C3-C2 | 120.58 (14) |

| C5-C4-C3 | 118.39 (13) |

| C6-C5-C4 | 120.52 (14) |

| C8-C7-C6 | 120.13 (15) |

| C8-C9-C4 | 120.33 (14) |

| C9-C4-C5 | 118.96 (14) |

The planarity of the molecule is further evidenced by its small torsion angles.

| Torsion Angle | Value (°) |

| Cl1-C1-C2-C3 | -178.09 (10) |

| C1-C2-C3-C4 | 174.28 (12) |

| C2-C3-C4-C9 | 5.2 (2) |

| C2-C3-C4-C5 | -175.26 (12) |

| C3-C4-C5-C6 | -179.35 (13) |

| C5-C6-C7-C8 | 0.1 (2) |

| C7-C8-C9-C4 | 0.4 (2) |

| C3-C4-C9-C8 | 179.21 (13) |

Experimental Protocols

3-Chloropropiophenone was synthesized in quantitative yield via the Friedel–Crafts acylation of benzene (B151609) with 3-chloropropionyl chloride in dichloromethane (B109758).[1][2][3][6]

Procedure:

-

Aluminum chloride (AlCl₃, 38.2 g, 286.5 mmol, 1.25 eq.) was suspended in 50 ml of dry dichloromethane at 0°C.

-

A solution of 3-chloropropionyl chloride (29.1 g, 229.2 mmol, 1.0 eq.) in 90 ml of dichloromethane was added dropwise to the AlCl₃ suspension at 0°C.

-

Following this, a solution of benzene (17.9 g, 229.2 mmol, 1.0 eq.) in 25 ml of dichloromethane was added dropwise at 0°C.

-

The reaction mixture was stirred for 2 hours at 0°C and then for 12 hours at ambient temperature.

-

The final solution was poured onto a mixture of ice (70 g) and concentrated hydrochloric acid (7 g).

-

The organic phase was separated, and the aqueous phase was extracted twice with 100 ml portions of dichloromethane.

-

The combined organic phases were washed twice with 150 ml portions of water and dried over Na₂SO₄.

-

The solvent was removed under reduced pressure to yield an off-white crystalline solid.

-

Recrystallization from pentane (B18724) afforded the final product (37.5 g, 97% yield).

-

Colorless single crystals suitable for X-ray diffraction were obtained by slow evaporation of a pentane solution at 4°C over one week.[2][3][6]

The crystal structure was determined using single-crystal X-ray diffraction.

Data Collection:

-

Diffractometer: Bruker APEXII CCD

-

Radiation: Mo Kα (λ = 0.71073 Å)

-

Temperature: 150 K

-

Absorption Correction: Multi-scan (SADABS)

Structure Solution and Refinement:

-

Structure Solution: Direct methods (SHELXS97)

-

Refinement: Full-matrix least-squares on F² (SHELXL2014/7)

-

Hydrogen Atoms: Located in a difference map and refined as riding on their parent atoms.

Logical Workflow: Synthesis of 3-Chloropropiophenone

As 3-chloropropiophenone is a synthetic building block, no biological signaling pathways are directly associated with it. Instead, a diagram illustrating the logical workflow of its synthesis via Friedel-Crafts acylation is provided below.

Caption: Synthesis of 3-Chloropropiophenone via Friedel-Crafts Acylation.

References

The Advent of a Key Pharmaceutical Intermediate: A Technical Guide to the Discovery and Synthesis of 3'-Chloropropiophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Chloropropiophenone, a halogenated aromatic ketone, has emerged as a pivotal intermediate in the synthesis of various pharmaceuticals, most notably the antidepressant bupropion. While the precise moment of its initial discovery is not definitively documented in readily available literature, its emergence is intrinsically linked to the exploration of halogenated propiophenones in the mid-20th century as versatile building blocks for medicinal chemistry. This technical guide provides a comprehensive overview of the earliest well-documented synthesis of 3'-Chloropropiophenone, alongside other significant synthetic routes, and presents key quantitative and experimental data for researchers in the field.

Early and Significant Synthesis: A Well-Documented Protocol

An early and thoroughly documented synthesis of 3'-Chloropropiophenone is detailed in United States Patent 4,690,931, with an original application filed in 1983. This method, which employs a Grignard reaction, stands as a significant milestone in the production of this key intermediate.

Experimental Protocol: Grignard Reaction Synthesis[1][2]

Objective: To synthesize 3'-Chloropropiophenone from 3-chlorobenzonitrile (B1581422) and ethylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Dry diethyl ether

-

Iodine (crystal)

-

Ethyl bromide

-

3-Chlorobenzonitrile

-

6N Hydrochloric acid

-

Ethyl acetate

Procedure:

-

A one-liter three-necked round-bottomed flask is equipped with a condenser, a calcium chloride drying tube, a pressure-equalizing funnel, and a magnetic stirrer.

-

The flask is charged with 4.86 g (0.2 mol) of magnesium turnings, 30 ml of dry diethyl ether, and a single crystal of iodine.

-

The flask is purged with nitrogen, and a solution of 21.8 g (0.2 mol) of ethyl bromide in 30 ml of dry diethyl ether is added.

-

The mixture is heated under reflux for one hour and subsequently allowed to cool to ambient temperature.

-

A solution of 16.51 g (0.12 mol) of 3-chlorobenzonitrile in 70 ml of dry diethyl ether is then added, resulting in the formation of a copious precipitate.

-

The reaction mixture is stirred overnight at ambient temperature.

-

The mixture is then cooled in an ice bath and hydrolyzed by the slow addition of 50 ml of water, followed by approximately 100 ml of 6N hydrochloric acid until the pH is acidic.

-

The mixture is stirred for an additional one and a half hours and then extracted with ethyl acetate.

-

The organic extract is washed twice with water, dried, and concentrated on a rotary evaporator, yielding 26 g of an orange oil.

-

The oil is concentrated in vacuo to yield approximately 18.2 g of ochre crystals of 3'-chloropropiophenone.

Physical Properties of the Product:

-

Melting Point: Approximately 40°C[1]

Alternative Synthetic Routes

In addition to the Grignard-based synthesis, other methods have been developed for the preparation of 3'-Chloropropiophenone, with the Friedel-Crafts acylation and direct chlorination of propiophenone (B1677668) being notable alternatives.

Friedel-Crafts Acylation

A prevalent method for synthesizing aryl ketones, the Friedel-Crafts acylation can be adapted for 3'-Chloropropiophenone.

Reaction Scheme: 3-Chlorobenzoyl chloride reacts with diethylcadmium (B3343991) (prepared from ethylmagnesium bromide and cadmium chloride) to yield 3'-Chloropropiophenone. While a detailed experimental protocol for this specific reaction is not provided in the reviewed literature, the general principles of Friedel-Crafts acylation are well-established.

Chlorination of Propiophenone

A more direct approach involves the chlorination of propiophenone, as detailed in Chinese Patent CN1785952A.

Reaction Scheme: Propiophenone is reacted with chlorine gas in the presence of a Lewis acid catalyst, such as aluminum trichloride, in a suitable solvent like 1,2-dichloroethane.

Comparative Quantitative Data

The following table summarizes the key quantitative data from the different synthetic methods described.

| Synthesis Method | Key Reactants | Catalyst | Solvent | Yield | Melting Point (°C) |

| Grignard Reaction (US Patent 4,690,931) | 3-Chlorobenzonitrile, Ethylmagnesium bromide | - | Diethyl ether | ~92% (calculated based on crude product) | ~40 |

| Chlorination of Propiophenone (CN1785952A) | Propiophenone, Chlorine | Aluminum trichloride | 1,2-Dichloroethane | 88-90% | 45-47 |

Spectroscopic and Physical Data

The structural confirmation of 3'-Chloropropiophenone is achieved through various spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₉H₉ClO |

| Molecular Weight | 168.62 g/mol |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 45-47 °C (literature values vary slightly) |

| Boiling Point | 124 °C at 14 mmHg |

| ¹H NMR (CDCl₃) | δ (ppm): 7.91 (t, J=1.8 Hz, 1H), 7.82 (dt, J=7.7, 1.3 Hz, 1H), 7.49 (ddd, J=8.0, 2.1, 1.1 Hz, 1H), 7.35 (t, J=7.9 Hz, 1H), 2.98 (q, J=7.2 Hz, 2H), 1.22 (t, J=7.2 Hz, 3H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 199.5, 138.2, 134.7, 132.8, 129.9, 128.1, 126.1, 31.8, 8.3 |

Synthesis Pathways and Logical Relationships

The following diagrams illustrate the chemical transformations and logical flow of the described synthetic methods.

References

A Deep Dive into the Reactivity of 3'-Chloropropiophenone: A Theoretical and Practical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Chloropropiophenone is a halogenated aromatic ketone that serves as a pivotal intermediate in the synthesis of a variety of organic compounds, most notably active pharmaceutical ingredients (APIs).[1] Its chemical structure, featuring a reactive carbonyl group, an aromatic ring, and a chlorine substituent, imparts a unique reactivity profile that is of significant interest in synthetic and medicinal chemistry. This technical guide provides an in-depth analysis of the theoretical underpinnings of 3'-Chloropropiophenone's reactivity, supported by experimental data and detailed synthetic protocols. A key focus is its role as a precursor in the synthesis of the antidepressant Bupropion (B1668061) and the selective serotonin (B10506) reuptake inhibitor (SSRI) Dapoxetine (B195078).

Theoretical Framework of Reactivity

While specific computational studies on 3'-Chloropropiophenone are not extensively available in the public domain, its reactivity can be thoroughly understood by applying fundamental principles of physical organic chemistry, including molecular orbital theory and established quantitative structure-activity relationships (QSAR).

Electronic Effects of the Chloro Substituent

The chlorine atom at the meta-position of the phenyl ring is a key determinant of the molecule's reactivity. The chloro group exhibits a dual electronic effect:

-

Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the aromatic ring through the sigma bond network. This deactivating effect reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack compared to unsubstituted benzene (B151609).

-

Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the pi system of the benzene ring. However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect.

The Hammett substituent constant (σ) provides a quantitative measure of these electronic effects. For a meta-chloro substituent, the Hammett constant (σ_m) is approximately +0.37, indicating a net electron-withdrawing effect.[2] This has significant implications for the reactivity of both the aromatic ring and the carbonyl group.

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution

The electron-withdrawing nature of the meta-chloro substituent deactivates the aromatic ring towards electrophilic substitution reactions, such as Friedel-Crafts acylation. The reduced electron density makes the ring less nucleophilic and thus less reactive towards electrophiles. The substitution will be directed to the positions ortho and para to the chloro substituent, and meta to the propiophenone (B1677668) group.

Reactivity of the Carbonyl Group: Nucleophilic Addition

The carbonyl group is an electrophilic center due to the polarization of the carbon-oxygen double bond. The electron-withdrawing chloro group on the ring can slightly enhance the electrophilicity of the carbonyl carbon by pulling electron density away from it, making it more susceptible to nucleophilic attack. This is a crucial aspect of its reactivity in reactions such as reduction and Grignard addition.

Frontier Molecular Orbital (FMO) Theory Perspective

According to Frontier Molecular Orbital (FMO) theory, chemical reactions are often governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another.[3][4][5]

-

Nucleophilic Attack on the Carbonyl Group: In a reaction with a nucleophile, the HOMO of the nucleophile will interact with the LUMO of 3'-Chloropropiophenone. The LUMO is expected to have a significant coefficient on the carbonyl carbon, indicating that this is the primary site for nucleophilic attack.

-

Electrophilic Attack on the Aromatic Ring: In an electrophilic aromatic substitution reaction, the HOMO of 3'-Chloropropiophenone will interact with the LUMO of the electrophile. The distribution of the HOMO will determine the regioselectivity of the attack.

Key Reactions and Synthetic Applications

3'-Chloropropiophenone is a versatile precursor for several important pharmaceuticals. Its utility stems from the ability to selectively functionalize the carbonyl group and the α-carbon of the propiophenone chain.

Synthesis of Bupropion

Bupropion is a dopamine-norepinephrine reuptake inhibitor used as an antidepressant and smoking cessation aid.[6] The synthesis of Bupropion from 3'-Chloropropiophenone involves an α-bromination followed by a nucleophilic substitution with tert-butylamine.[7][8]

Caption: Synthetic route for the preparation of Bupropion Hydrochloride from 3'-Chloropropiophenone.

Synthesis of Dapoxetine

Dapoxetine is a short-acting SSRI used for the treatment of premature ejaculation.[9] One of the synthetic routes to Dapoxetine utilizes 3'-Chloropropiophenone as a starting material.[10]

Caption: A synthetic pathway for Dapoxetine starting from 3'-Chloropropiophenone.

Quantitative Data

The following table summarizes typical yields for key synthetic transformations involving 3'-Chloropropiophenone.

| Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference(s) |

| Friedel-Crafts Acylation | Benzene, 3-Chloropropionyl Chloride | 3'-Chloropropiophenone | AlCl₃, Dichloromethane | 97 | [11] |

| Grignard Reaction | 3-Chlorobenzonitrile (B1581422), Ethyl Bromide | 3'-Chloropropiophenone | Mg, THF | 92.6 | [12] |

| α-Bromination | 3'-Chloropropiophenone | α-Bromo-3'-chloropropiophenone | Br₂, Dichloromethane | 95 | [7] |

| Synthesis of Bupropion (from α-bromo intermediate) | α-Bromo-3'-chloropropiophenone | Bupropion | t-Butylamine, N-Methylpyrrolidinone | 80 | [8] |

| Synthesis of Dapoxetine Intermediate | 3'-Chloropropiophenone | 3-(1-Naphthyloxy)-1-phenyl-1-propanone | 1-Naphthol, K₂CO₃, DMF | 64.88 | [10] |

Experimental Protocols

Synthesis of 3'-Chloropropiophenone via Friedel-Crafts Acylation[11][13]

Workflow Diagram

References

- 1. 3'-Chloropropiophenone (1-(3-Chlorophenyl)-1-propanone) Online | 3'-Chloropropiophenone (1-(3-Chlorophenyl)-1-propanone) Manufacturer and Suppliers [scimplify.com]

- 2. Hammett equation - Wikipedia [en.wikipedia.org]

- 3. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00443K [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Dapoxetine - Wikipedia [en.wikipedia.org]

- 10. The preparation method of dapoxetine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 11. 3-Chloropropiophenone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3'-Chloropropiophenone synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3'-Chloropropiophenone via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 3'-chloropropiophenone, a key intermediate in the manufacturing of various pharmaceuticals.[1] The primary method detailed is the Friedel-Crafts acylation of chlorobenzene (B131634) with propanoyl chloride, a classic and effective method for forming carbon-carbon bonds on an aromatic ring.[2][3]

Introduction

Friedel-Crafts acylation is a fundamental reaction in organic chemistry used to introduce an acyl group to an aromatic compound.[2][3] In this specific application, chlorobenzene is acylated with propanoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to produce 3'-chloropropiophenone.[4] The chloro substituent on the benzene (B151609) ring is an ortho, para-director, meaning the acylation will primarily yield a mixture of 2'-chloropropiophenone and 4'-chloropropiophenone.[2][5] Due to steric hindrance, the para-isomer (4'-chloropropiophenone) is generally the major product.[2][5][6] However, the meta-isomer, 3'-chloropropiophenone, can also be formed, and its synthesis may require alternative strategies or separation from the isomeric mixture. This protocol focuses on the general procedure for the acylation of chlorobenzene, from which 3'-chloropropiophenone can be isolated.

Reaction Mechanism

The Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism.[2] The Lewis acid catalyst, AlCl₃, activates the propanoyl chloride by coordinating to the chlorine atom, which facilitates its departure and the formation of a highly electrophilic acylium ion.[3] The π-electron system of the chlorobenzene ring then attacks the acylium ion. A subsequent deprotonation of the resulting carbocation intermediate restores the aromaticity of the ring, yielding the final ketone product and regenerating the catalyst.[2][3]

Experimental Protocol

This protocol outlines the laboratory procedure for the synthesis of chloropropiophenone isomers via the Friedel-Crafts acylation of chlorobenzene.

Materials and Equipment:

-

Dry 500 mL three-neck round-bottom flask

-

Magnetic stir bar

-

Reflux condenser with a calcium chloride drying tube

-

Addition funnel

-

Ice bath

-

Standard laboratory glassware (beakers, separatory funnel, etc.)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

-

Column chromatography setup (optional, for isomer separation)

Reagents:

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂) or carbon disulfide (CS₂)[7]

-

Chlorobenzene

-

Propanoyl chloride

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)[7]

-

Silica (B1680970) gel for column chromatography

-

Hexane and ethyl acetate (B1210297) for chromatography

Procedure:

-

Reaction Setup: Assemble a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube to protect from atmospheric moisture, and an addition funnel.[2] It is crucial to ensure all glassware is thoroughly dry, as the Lewis acid catalyst is highly sensitive to moisture.[7] The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).[7]

-

Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 to 1.2 molar equivalents) and a suitable dry solvent such as dichloromethane or carbon disulfide.[2][7] Cool the suspension to 0°C using an ice bath.[2]

-

Reagent Addition: In the addition funnel, prepare a solution of propanoyl chloride (1 molar equivalent) and chlorobenzene (1 molar equivalent) in the same anhydrous solvent.[2]

-

Acylation: Add the solution of propanoyl chloride and chlorobenzene dropwise to the cooled and stirred suspension of aluminum chloride.[8] The rate of addition should be controlled to maintain a gentle reaction.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2][7]

-

Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.[7][9] This will decompose the aluminum chloride complex.[7]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane or diethyl ether.[2][7] Combine all the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.[2][7]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[7] Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.[7]

-

Purification: The crude product, a mixture of isomers, can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or a hexane/ethyl acetate mixture) or by column chromatography on silica gel to separate the isomers and obtain pure 3'-chloropropiophenone.[2][7]

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of chloropropiophenones.

Table 1: Reactant Quantities and Molar Equivalents

| Reactant | Molecular Weight ( g/mol ) | Molar Equivalents |

| Chlorobenzene | 112.56 | 1.0 |

| Propanoyl Chloride | 92.52 | 1.0 |

| Aluminum Chloride | 133.34 | 1.1 - 1.2 |

Table 2: Physicochemical and Spectroscopic Data for 3'-Chloropropiophenone

| Property | Value |

| Molecular Formula | C₉H₉ClO |

| Molecular Weight | 168.62 g/mol [10] |

| Appearance | White crystalline solid[11] |

| Melting Point | 45-47 °C[12] |

| Boiling Point | 124 °C at 14 mmHg[12] |

| ¹H NMR (CDCl₃, ppm) | δ 7.85-7.95 (m, 2H), 7.40-7.50 (m, 2H), 2.98 (q, 2H), 1.22 (t, 3H) (Predicted) |

| ¹³C NMR (CDCl₃, ppm) | δ 200.1, 138.2, 134.7, 132.8, 129.8, 128.4, 126.5, 31.8, 8.2 (Predicted) |

| Yield | Typically moderate to high, dependent on purification method. |

Note: NMR data is predicted and may vary slightly from experimental values.

Visualizations

Diagram 1: Reaction Mechanism of Friedel-Crafts Acylation

Caption: Mechanism of Friedel-Crafts acylation.

Diagram 2: Experimental Workflow for Synthesis

Caption: Synthesis workflow for 3'-chloropropiophenone.

References

- 1. 3'-Chloropropiophenone synthesis - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. nbinno.com [nbinno.com]

- 5. On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE [vedantu.com]

- 6. The major product formed in the Friedel-Craft acylation of chlorobenzene is [allen.in]

- 7. benchchem.com [benchchem.com]

- 8. websites.umich.edu [websites.umich.edu]

- 9. 3-Chloropropiophenone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3'-Chloropropiophenone | C9H9ClO | CID 587128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Novel Process For The Preparation Of 3' Chloropropiophenone [quickcompany.in]

- 12. 3 -Chloropropiophenone 98 34841-35-5 [sigmaaldrich.com]

Application Notes and Protocols for the Synthesis of 3'-Chloropropiophenone via Grignard Reaction

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3'-Chloropropiophenone is a crucial intermediate in the synthesis of several active pharmaceutical ingredients, including bupropion (B1668061) hydrochloride, dapoxetine, and maraviroc.[1] This document provides detailed protocols for the synthesis of 3'-chloropropiophenone from 3-chlorobenzonitrile (B1581422) and an ethyl Grignard reagent. The Grignard reaction offers a direct and effective method for forming the carbon-carbon bond necessary to produce the desired propiophenone (B1677668) structure.

Reaction Scheme and Mechanism

The synthesis involves a two-step process. First, the Grignard reagent (ethylmagnesium bromide) is prepared from ethyl bromide and magnesium metal. This reagent then attacks the electrophilic carbon of the nitrile group in 3-chlorobenzonitrile. The resulting imine intermediate is subsequently hydrolyzed with an aqueous acid to yield the final ketone product, 3'-chloropropiophenone.[2][3]

Overall Reaction: 3-Cl-C₆H₄-C≡N + CH₃CH₂MgBr → (hydrolysis) → 3-Cl-C₆H₄-CO-CH₂CH₃

The mechanism involves the nucleophilic addition of the Grignard reagent to the nitrile, forming a magnesium imine salt.[2] This intermediate is then hydrolyzed to produce the ketone.[2][4]

References

Application Notes and Protocols: The Role of Aluminum Chloride in the Synthesis of 3'-Chloropropiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the synthesis of 3'-Chloropropiophenone, a key intermediate in the pharmaceutical industry, via the Friedel-Crafts acylation of chlorobenzene (B131634) with propionyl chloride. The pivotal role of the aluminum chloride (AlCl₃) catalyst in this electrophilic aromatic substitution reaction is examined. Detailed experimental protocols, safety considerations, and data on reaction optimization are presented to guide researchers in achieving high-yield, high-purity synthesis.

Introduction

3'-Chloropropiophenone is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably bupropion, an antidepressant and smoking cessation aid. The most common and industrially viable method for its preparation is the Friedel-Crafts acylation of chlorobenzene with propionyl chloride. This reaction is catalyzed by a Lewis acid, with anhydrous aluminum chloride being the most frequently employed catalyst due to its high activity and selectivity.

The role of aluminum chloride is to activate the propionyl chloride, generating a highly electrophilic acylium ion. This ion then attacks the electron-rich chlorobenzene ring to form a sigma complex, which subsequently loses a proton to yield the final product, 3'-Chloropropiophenone. The efficiency and selectivity of this reaction are highly dependent on various parameters, including the stoichiometry of the catalyst, reaction temperature, and solvent.

Materials and Methods

Materials

-

Chlorobenzene (C₆H₅Cl)

-

Propionyl chloride (CH₃CH₂COCl)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

1,2-Dichloroethane (B1671644) (EDC) or Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ice

Equipment

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel